2-Sulfamoylpentanoic acid
Description
2-Sulfamoylpentanoic acid is a sulfonamide-containing carboxylic acid derivative.
Properties
IUPAC Name |
2-sulfamoylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-2-3-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H,7,8)(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJIIDOMBNFSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfamoylpentanoic acid typically involves the reaction of pentanoic acid derivatives with sulfamoyl chloride (SO2ClNH2) under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfamoylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pentanoic acid backbone can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Sulfamoylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-sulfamoylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, resulting in therapeutic effects. For example, the inhibition of carbonic anhydrase enzymes can reduce the production of bicarbonate ions, which is beneficial in the treatment of conditions like glaucoma and epilepsy.
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Evidence: The provided materials lack direct information on this compound, forcing reliance on structural analogs. For example: The tert-butyl carbamate in 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid may reduce bioavailability compared to sulfamoyl groups . Benzilic acid’s diphenyl structure could hinder solubility relative to aliphatic sulfonamides .
Biological Activity
2-Sulfamoylpentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, drawing from various studies and experimental findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide group attached to a pentanoic acid backbone. Its chemical structure can be represented as follows:
- Chemical Formula : CHNOS
- SMILES Notation : CCCCS(=O)(=O)N
This structure allows for interactions with biological molecules, which is crucial for its activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various strains of bacteria, including drug-resistant strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |
| Vancomycin-resistant Enterococcus (VRE) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially against resistant pathogens.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential in anticancer applications. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth:
- IC at 24 hours: 25 µM
- IC at 48 hours: 15 µM
This data suggests that the compound may interfere with cellular processes involved in tumor growth, although further research is needed to elucidate the exact mechanisms.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : The hydrophobic nature of the pentanoic acid chain could disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Safety and Toxicity
While the antimicrobial and anticancer activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate low hemolytic activity, suggesting a favorable safety margin for further development.
Table 2: Toxicity Profile
| Parameter | Result |
|---|---|
| Hemolytic Activity | <10% at MIC |
| Cytotoxicity (against normal cells) | IC: >100 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
